methyl 2-(1H-pyrrol-1-yl)benzoate
Overview
Description
Methyl 2-(1H-pyrrol-1-yl)benzoate is an organic compound with the molecular formula C12H11NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with a pyrrole moiety
Scientific Research Applications
Methyl 2-(1H-pyrrol-1-yl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
“Methyl 2-(1H-pyrrol-1-yl)benzoate” is classified as a combustible liquid (H227), harmful if swallowed (H302), and harmful to aquatic life (H402) . It should be kept away from heat, sparks, open flames, and hot surfaces . If swallowed, it’s advised to immediately make the victim drink water (two glasses at most) and consult a physician .
Mechanism of Action
Mode of Action
It is known that pyrrole derivatives can interact with various biological targets through different types of bonding interactions .
Biochemical Pathways
It has been suggested that pyrrole derivatives can enhance cell-specific productivity , indicating that they may influence cellular metabolic pathways.
Pharmacokinetics
As a result, its bioavailability and pharmacokinetic profile remain unknown .
Result of Action
The molecular and cellular effects of Methyl 2-(1H-pyrrol-1-yl)benzoate’s action are currently unknown due to the lack of research on this compound .
Action Environment
It is known that environmental conditions can significantly impact the activity of chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(1H-pyrrol-1-yl)benzoate typically involves the esterification of 2-(1H-pyrrol-1-yl)benzoic acid with methanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete esterification, and the product is then purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(1H-pyrrol-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products:
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: 2-(1H-pyrrol-1-yl)benzyl alcohol.
Substitution: Nitro or halogenated derivatives of this compound.
Comparison with Similar Compounds
Methyl 2-(1H-imidazol-1-yl)benzoate: Similar structure but with an imidazole ring instead of a pyrrole ring.
Methyl 2-(1H-pyrrol-2-yl)benzoate: Similar structure but with the pyrrole ring attached at a different position on the benzoic acid.
Methyl 2-(1H-pyrrol-1-yl)benzoic acid: The carboxyl group is not esterified.
Uniqueness: Methyl 2-(1H-pyrrol-1-yl)benzoate is unique due to the specific positioning of the pyrrole ring and the ester group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-pyrrol-1-ylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-12(14)10-6-2-3-7-11(10)13-8-4-5-9-13/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEYSLOCROREKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N2C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380238 | |
Record name | Methyl 2-(1H-pyrrol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10333-67-2 | |
Record name | Methyl 2-(1H-pyrrol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.